molecular formula C15H11ClN2O4 B14947230 Dimethyl 3-(4-chlorophenyl)-2,2-dicyanocyclopropane-1,1-dicarboxylate

Dimethyl 3-(4-chlorophenyl)-2,2-dicyanocyclopropane-1,1-dicarboxylate

Cat. No.: B14947230
M. Wt: 318.71 g/mol
InChI Key: XLDDVRNKKDXEQE-UHFFFAOYSA-N
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Description

DIMETHYL 3-(4-CHLOROPHENYL)-2,2-DICYANO-1,1-CYCLOPROPANEDICARBOXYLATE is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a cyclopropane ring, a chlorophenyl group, and two cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 3-(4-CHLOROPHENYL)-2,2-DICYANO-1,1-CYCLOPROPANEDICARBOXYLATE typically involves the reaction of 4-chlorobenzaldehyde with trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and lithium chloride in dimethylformamide (DMF) under a nitrogen atmosphere . This reaction yields the desired compound with a moderate yield.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and reduce production costs. This could include the use of alternative solvents, catalysts, and reaction conditions to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 3-(4-CHLOROPHENYL)-2,2-DICYANO-1,1-CYCLOPROPANEDICARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like DMF or dichloromethane, and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

DIMETHYL 3-(4-CHLOROPHENYL)-2,2-DICYANO-1,1-CYCLOPROPANEDICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of DIMETHYL 3-(4-CHLOROPHENYL)-2,2-DICYANO-1,1-CYCLOPROPANEDICARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, its derivatives have been shown to inhibit the proliferation of cancer cells by interfering with histone deacetylase (HDAC) activity . This inhibition leads to changes in gene expression and induces apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopropane derivatives and chlorophenyl-containing molecules. Examples are:

Uniqueness

DIMETHYL 3-(4-CHLOROPHENYL)-2,2-DICYANO-1,1-CYCLOPROPANEDICARBOXYLATE is unique due to its combination of a cyclopropane ring, chlorophenyl group, and two cyano groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C15H11ClN2O4

Molecular Weight

318.71 g/mol

IUPAC Name

dimethyl 3-(4-chlorophenyl)-2,2-dicyanocyclopropane-1,1-dicarboxylate

InChI

InChI=1S/C15H11ClN2O4/c1-21-12(19)15(13(20)22-2)11(14(15,7-17)8-18)9-3-5-10(16)6-4-9/h3-6,11H,1-2H3

InChI Key

XLDDVRNKKDXEQE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(C(C1(C#N)C#N)C2=CC=C(C=C2)Cl)C(=O)OC

Origin of Product

United States

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